4-Piperidinoanilin

Übersicht

Beschreibung

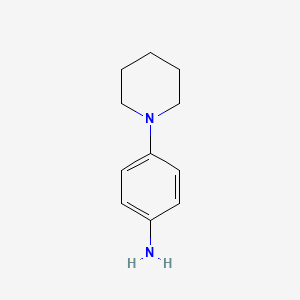

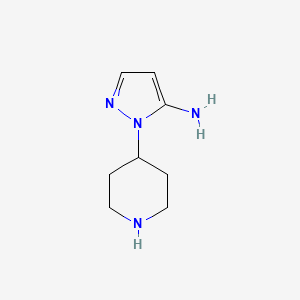

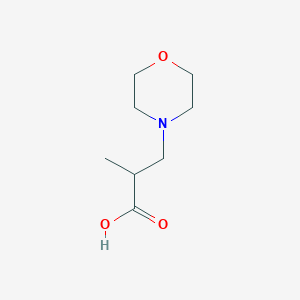

4-Piperidinoaniline is an organic compound with the molecular formula C11H16N2. It is characterized by the presence of a piperidine ring attached to an aniline moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Wissenschaftliche Forschungsanwendungen

4-Piperidinoaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Biology: It serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.

Medicine: The compound is explored for its potential in developing pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

Target of Action

4-Piperidinoaniline is an organic compound characterized by its piperidine and aniline functional groups

Mode of Action

It is known that the compound is used as a building block in the synthesis of various pharmaceutical drugs, including antihistamines and local anesthetics . This suggests that it may interact with its targets to modulate their function, but the exact nature of these interactions is currently unknown.

Pharmacokinetics

For instance, its molecular weight of 176.26 suggests that it may be readily absorbed and distributed in the body . Its logP value of 2.90530 indicates a balance between hydrophilicity and lipophilicity, which could influence its distribution and bioavailability

Result of Action

It has been studied for its potential antitumor and antibacterial properties This suggests that it may have effects at the molecular and cellular levels, possibly through interactions with its targets

Biochemische Analyse

Biochemical Properties

4-Piperidinoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of amino acid arylamides, selective interleukin-2 inducible T-cell inhibitors, and antimalarial drugs . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the target biomolecules.

Cellular Effects

4-Piperidinoaniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 4-Piperidinoaniline can cause changes in lipid droplet dynamics, which are crucial for cellular energy storage and metabolism . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 4-Piperidinoaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4-Piperidinoaniline can bind to specific enzymes, altering their activity and thus influencing various biochemical pathways . This binding can lead to either inhibition or activation of the enzymes, depending on the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Piperidinoaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Piperidinoaniline can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Piperidinoaniline in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Piperidinoaniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition of harmful pathways. At higher doses, 4-Piperidinoaniline can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

4-Piperidinoaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, 4-Piperidinoaniline has been shown to affect the metabolism of lipids by interacting with enzymes involved in lipid synthesis and degradation . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Piperidinoaniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of 4-Piperidinoaniline are crucial for its biochemical activity, as they determine the concentration of the compound at its target sites.

Subcellular Localization

The subcellular localization of 4-Piperidinoaniline is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Piperidinoaniline has been shown to localize to lipid droplets, where it influences lipid metabolism and storage. This localization is essential for the compound’s role in regulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Piperidinoaniline can be synthesized through several methods. One common route involves the reduction of 4-nitroaniline using hydrogen in the presence of a palladium catalyst, followed by the reaction with piperidine. The reaction conditions typically include:

Reduction Step: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent such as ethanol.

Amination Step: Piperidine, elevated temperature (around 100°C), and a suitable solvent like toluene.

Industrial Production Methods: In industrial settings, the production of 4-Piperidinoaniline often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Piperidinoaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions typically yield piperidine-substituted anilines.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation Products: Quinones, nitroso compounds.

Reduction Products: Piperidine-substituted anilines.

Substitution Products: Halogenated anilines, nitroanilines, etc.

Vergleich Mit ähnlichen Verbindungen

4-Piperidinoaniline can be compared with other similar compounds such as:

4-Morpholinoaniline: Similar structure but with a morpholine ring instead of a piperidine ring. It may exhibit different reactivity and biological activity.

4-Piperidinobenzylamine: Contains a benzylamine group instead of an aniline group, leading to variations in chemical behavior and applications.

4-Piperidino-N-methylaniline: A methylated derivative that may have altered pharmacokinetic properties.

Uniqueness: 4-Piperidinoaniline is unique due to its specific combination of the piperidine ring and aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of 4-Piperidinoaniline, researchers can better utilize this compound in their work, leading to advancements in science and technology.

Eigenschaften

IUPAC Name |

4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOSOIXYPHKEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328722 | |

| Record name | 4-Piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-60-6 | |

| Record name | 4-Piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the lipophilicity of 4-piperidinoaniline (PA) contribute to the LD-targeting ability of the resulting carbon dots (CDs)?

A: 4-Piperidinoaniline (PA) is a lipophilic molecule, meaning it has an affinity for fats and oils. [] When PA is used as a precursor for synthesizing carbon dots (CDs), the resulting PA CDs inherit this lipophilic character. This allows the PA CDs to preferentially interact with and accumulate within lipid droplets (LDs) in cells. LDs are intracellular storage organelles for neutral lipids, and their targeting by PA CDs enables researchers to visualize and study LD dynamics in living cells. []

Q2: How does the Quantitative Structure-Activity Relationship (QSAR) model contribute to the design of LD-targeting CDs using 4-piperidinoaniline?

A: The QSAR model establishes a relationship between the structure of a molecule and its biological activity. [] In this research, the researchers used the octanol-water partition coefficient (LogP), a measure of lipophilicity, as a key parameter in their QSAR model. [] By modifying the structure of p-phenylenediamine, a hydrophilic molecule, to 4-piperidinoaniline, a more lipophilic molecule, the researchers were able to predict and subsequently confirm the enhanced LD-targeting ability of the resulting CDs. This demonstrates the power of QSAR in designing organelle-specific CDs for various biological applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

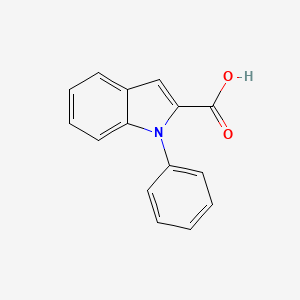

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)

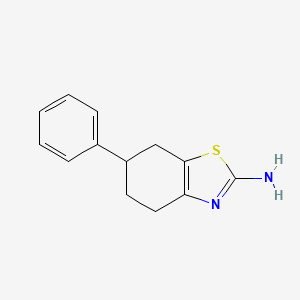

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)